An In-depth Technical Guide on the Chemical Properties of 5-(hydroxymethyl)dihydrofuran-2(3H)-one
An In-depth Technical Guide on the Chemical Properties of 5-(hydroxymethyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(hydroxymethyl)dihydrofuran-2(3H)-one, a substituted γ-butyrolactone, is a molecule of significant interest in various scientific domains, including synthetic organic chemistry and drug discovery. Its chiral nature and versatile functional groups make it a valuable building block for the synthesis of complex natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(hydroxymethyl)dihydrofuran-2(3H)-one, with a focus on providing practical data and methodologies for laboratory applications.
Chemical and Physical Properties
5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as γ-hydroxymethyl-γ-butyrolactone, possesses a five-membered lactone ring with a hydroxymethyl substituent at the 5-position. The presence of a chiral center at this position gives rise to (R) and (S) enantiomers, each with distinct optical properties.
| Property | Value | Reference |
| IUPAC Name | 5-(hydroxymethyl)dihydrofuran-2(3H)-one | [1] |
| Synonyms | γ-Hydroxymethyl-γ-butyrolactone, 5-Hydroxymethyl-dihydro-furan-2-one | [1] |
| CAS Number | 10374-51-3 (racemic)[1], 52813-63-5 ((R)-enantiomer)[2], 32780-06-6 ((S)-enantiomer) | |
| Molecular Formula | C₅H₈O₃ | [2] |
| Molecular Weight | 116.12 g/mol | [2] |
| Appearance | Colorless viscous liquid | [2] |
| Boiling Point | 308.9 °C at 760 mmHg | [2] |
| Density | 1.224 g/cm³ (predicted) | |
| Solubility | Information not available | |
| Storage | Store at -20°C, dry, sealed | [2] |
Spectroscopic Data
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data: The proton NMR spectrum is expected to show distinct signals for the protons on the lactone ring and the hydroxymethyl group. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the C5 position.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data: The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the lactone will appear at the most downfield chemical shift.
¹³C NMR Data for 5-hydroxymethyl-2(5H)-furanone (for comparison)[3]:
-
Carbonyl (C=O): 173.52 ppm
-
Olefinic methines (=CH): 153.97 ppm and 122.86 ppm
-
Oxygenated methine (-CH-O-): 84.31 ppm
-
Oxymethylene (-CH₂-OH): 62.18 ppm
Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data: The FT-IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the lactone and the hydroxyl group.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (alcohol) | 3500 - 3200 (broad) |
| C-H stretch (alkane) | 3000 - 2850 |
| C=O stretch (γ-lactone) | ~1770 |
| C-O stretch (alcohol and ester) | 1300 - 1000 |
Experimental Protocols
Synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid (A Precursor)
Reaction Scheme:
Figure 1: Synthesis of a precursor to the target molecule.
Materials:
-
D-glutamic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Benzene
-
Hexane
Procedure:
-
To a mixed solution of D-glutamic acid (25 g, 170 mmol) in water (67 mL) and concentrated hydrochloric acid (35 mL), a solution of NaNO₂ (17.5 g, 253.6 mmol) in water (37.5 mL) is slowly added at 0 °C over a period of 4 hours.[4]
-
After the addition is complete, the reaction mixture is stirred overnight at room temperature to obtain a clear solution.[4]
-
The solvent is removed by vacuum evaporation.[4]
-
The residue is treated with ethyl acetate (80 mL) and filtered.[4]
-
The filtrate is dried over anhydrous sodium sulfate and subsequently concentrated.[4]
-
The concentrated residue is crystallized from a solvent mixture of ethyl acetate/benzene/hexane to afford (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid as a white crystalline solid (12.63 g, 57% yield).[4]
Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate, benzene, and hexane.[4]
Potential Reduction to 5-(hydroxymethyl)dihydrofuran-2(3H)-one
The conversion of the carboxylic acid group in 5-oxotetrahydrofuran-2-carboxylic acid to a hydroxymethyl group would yield the target molecule. This reduction can typically be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). A general workflow for such a reduction is proposed below.
Figure 2: Proposed reduction workflow.
Reactivity and Stability
As a lactone, 5-(hydroxymethyl)dihydrofuran-2(3H)-one is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the lactone ring to form the corresponding γ-hydroxy carboxylic acid. The hydroxyl group can undergo typical alcohol reactions, such as esterification and oxidation. The stability of the compound is enhanced under neutral and anhydrous conditions, and it is recommended to be stored at low temperatures.
Biological Relevance and Signaling Pathways
While specific signaling pathways involving 5-(hydroxymethyl)dihydrofuran-2(3H)-one have not been elucidated, γ-butyrolactones (GBLs) as a class are known to be important signaling molecules, particularly in bacteria. In Streptomyces species, for example, GBLs act as autoregulators, controlling antibiotic production and morphological differentiation. These molecules typically bind to receptor proteins, which in turn regulate the transcription of specific genes.
The general mechanism of GBL signaling involves the binding of the GBL to a cytoplasmic receptor protein. This binding event causes a conformational change in the receptor, leading to its dissociation from its target operator DNA sequence. This dissociation relieves the repression of a downstream promoter, allowing for the transcription of genes involved in secondary metabolism and other cellular processes. The structural diversity of GBLs, including substitutions on the lactone ring, contributes to the specificity of their interactions with their cognate receptors.
Figure 3: Generalized γ-butyrolactone signaling pathway.
Given the structural similarity of 5-(hydroxymethyl)dihydrofuran-2(3H)-one to known bacterial signaling molecules, it is a plausible candidate for use in studies aimed at modulating bacterial secondary metabolism or as a scaffold for the development of novel antibacterial agents.
Conclusion
5-(hydroxymethyl)dihydrofuran-2(3H)-one is a chiral building block with considerable potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a solid foundation of its known chemical and physical properties, expected spectroscopic characteristics, and a viable synthetic route to a key precursor. The exploration of its biological activity, particularly in the context of γ-butyrolactone signaling, presents an exciting avenue for future research and drug development endeavors.
References
- 1. 5-(Hydroxymethyl)oxolan-2-one | C5H8O3 | CID 98431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one [myskinrecipes.com]
- 3. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 53558-93-3 [chemicalbook.com]
